N-methyl(4-methylthien-2-yl)methylamine
Description
Systematic IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound establishes the authoritative chemical name as N-methyl-1-(4-methylthiophen-2-yl)methanamine. This systematic designation follows the established rules for naming substituted thiophene derivatives and secondary amines, providing unambiguous identification of the molecular structure. The nomenclature explicitly identifies the thiophene ring system as the primary structural framework, with methyl substitution at the 4-position of the heterocycle. The amine functional group connects to the thiophene ring through a methylene bridge at the 2-position, with additional methylation of the nitrogen atom completing the systematic name designation.
The structural representation of N-methyl-1-(4-methylthiophen-2-yl)methanamine can be precisely described through the Simplified Molecular Input Line Entry System notation as CNCC1=CC(C)=CS1. This notation provides a linear representation of the molecular connectivity, beginning with the methylated nitrogen atom connected to the methylene carbon, which subsequently links to the substituted thiophene ring. The thiophene ring structure maintains its characteristic five-membered heterocyclic configuration with sulfur at position 1, and the methyl substituent positioned at carbon 4 of the ring system. This structural arrangement creates a compound with distinctive electronic and steric properties that influence its chemical behavior and potential applications.
The three-dimensional molecular architecture of N-methyl-1-(4-methylthiophen-2-yl)methanamine exhibits specific conformational characteristics that arise from the combination of the planar thiophene ring and the flexible methylamine side chain. The spatial arrangement allows for rotational freedom around the methylene bridge connecting the heterocycle to the amine functionality, while the aromatic character of the thiophene ring constrains the geometry of the five-membered ring system. The methyl substitution at the 4-position of the thiophene ring introduces steric considerations that may influence molecular interactions and conformational preferences in various chemical environments.
Alternative Nomenclatural Systems and Common Synonyms
The alternative nomenclatural systems for this compound encompass several recognized naming conventions that reflect different approaches to chemical nomenclature and structural description. Among the documented synonyms, the designation "n-methyl 4-methylthien-2-yl methylamine" represents a commonly employed alternative that emphasizes the substitution pattern without formal International Union of Pure and Applied Chemistry systematic structure. This nomenclature maintains clarity regarding the molecular constitution while adopting a more descriptive approach to naming that may be preferred in certain commercial or research contexts.
Additional synonymous designations include "methyl 4-methylthiophen-2-yl methyl amine," which provides explicit identification of both the heterocyclic component and the amine substitution pattern. This particular nomenclature variant emphasizes the thiophene designation using the full "thiophene" term rather than the abbreviated "thien" form, potentially enhancing clarity for researchers less familiar with heterocyclic chemistry abbreviations. The systematic variation in nomenclature reflects the evolution of chemical naming practices and the accommodation of different professional preferences within the chemical research community.
The compound also appears in chemical databases under the designations "2-thiophenemethanamine,n,4-dimethyl" and "2-thiophenemethanamine, n,4-dimethyl," which represent alternative structural descriptions focusing on the methanamine component as the primary functional group. These naming variations illustrate the flexibility inherent in chemical nomenclature systems and demonstrate how different structural perspectives can influence the selection of primary and secondary nomenclatural components. The consistency of these various naming approaches across multiple international chemical suppliers and databases confirms the established recognition of these alternative designations within the global chemical community.
Molecular Formula and Weight Validation
The molecular formula of this compound has been consistently established as C7H11NS across multiple authoritative chemical databases and commercial sources. This molecular formula indicates the presence of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom, reflecting the complete atomic composition of the compound. The formula validation process involves cross-referencing between multiple independent sources to ensure accuracy and consistency in the reported molecular constitution, particularly given the importance of precise molecular formulas for chemical identification and computational applications.
The molecular weight determination for this compound yields a value of 141.23 grams per mole, representing the sum of atomic weights for all constituent atoms within the molecular structure. This molecular weight calculation incorporates the standard atomic weights as established by the International Union of Pure and Applied Chemistry, ensuring consistency with international standards for molecular weight determination. The precision of this molecular weight value reflects the accuracy of contemporary analytical methods and the reliability of atomic weight standards employed in molecular weight calculations.
The validation of molecular parameters extends beyond simple formula verification to encompass consistency checks across multiple chemical databases and commercial suppliers. The remarkable consistency observed in molecular formula and weight reporting across diverse international sources demonstrates the reliability of contemporary chemical identification systems and the standardization of molecular characterization protocols. This level of consistency provides confidence in the accuracy of reported molecular parameters and supports the use of these values for subsequent chemical calculations and research applications.
CAS Registry Number and PubChem CID Cross-Referencing
The Chemical Abstracts Service registry number for this compound has been definitively established as 886851-27-0, providing unique identification within the global chemical registry system. This registry number serves as the primary identifier for the compound across international chemical databases, regulatory agencies, and commercial chemical suppliers. The Chemical Abstracts Service registry system ensures that each unique chemical substance receives a distinct numerical identifier, preventing confusion and enabling precise communication about specific chemical entities across diverse professional contexts.
The PubChem Compound Identification number for this compound is recorded as 18525716, establishing cross-referencing capability between the Chemical Abstracts Service registry and the National Institutes of Health chemical database system. This cross-referencing capability facilitates comprehensive literature searches and ensures consistency in chemical identification across different database platforms. The PubChem database provides additional structural and property information that complements the basic identification provided by the Chemical Abstracts Service registry, creating a comprehensive identification framework for research applications.
Additional molecular identifiers include the MDL number MFCD08435851 and the InChI Key JICZWIQRPDVYNI-UHFFFAOYSA-N, which provide supplementary identification capabilities across different chemical database systems. The MDL number facilitates identification within commercial chemical inventory systems, while the InChI Key provides a standardized structural hash that enables database searching based on molecular structure rather than nomenclature. These complementary identification systems create a robust framework for chemical identification that accommodates the diverse needs of contemporary chemical research and commercial applications.
The verification of these multiple identification systems across numerous independent sources confirms the established identity of this compound within the global chemical identification infrastructure. The consistency of these identifiers across commercial suppliers from different countries and continents demonstrates the effectiveness of international chemical identification standards and the reliability of contemporary chemical database systems. This comprehensive identification framework enables researchers and commercial users to access accurate information about this compound across diverse platforms and applications.
Properties
IUPAC Name |
N-methyl-1-(4-methylthiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6-3-7(4-8-2)9-5-6/h3,5,8H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICZWIQRPDVYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594478 | |
| Record name | N-Methyl-1-(4-methylthiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-27-0 | |
| Record name | N-Methyl-1-(4-methylthiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Using Titanium(IV) Isopropoxide and Sodium Borohydride
One of the most efficient and high-yielding methods for preparing N-methyl secondary amines, including derivatives like N-methyl(4-methylthien-2-yl)methylamine, involves reductive amination of carbonyl compounds (aldehydes or ketones) with methylamine in methanol. This method uses titanium(IV) isopropoxide as a Lewis acid catalyst and sodium borohydride as a reducing agent.
- React the corresponding aldehyde or ketone bearing the 4-methylthien-2-yl substituent with a commercially available 2 M solution of methylamine in methanol.
- Add titanium(IV) isopropoxide to form a titanium complex intermediate.
- Stir the mixture for 5–6 hours at room temperature.
- Add solid sodium borohydride to reduce the iminium intermediate to the secondary amine.
- Stir for an additional 2 hours and then quench with water.
- Isolate the product by extraction (diethyl ether for aldehyde-derived amines; acid-base extraction for ketone-derived amines).
- High yields (typically 80–95% for various substrates).
- Mild reaction conditions compatible with acid-sensitive functional groups (e.g., acetals, lactams).
- Avoids the use of gaseous methylamine by employing a methanolic solution.
- Works well with enolizable carbonyl compounds.
| Entry | Carbonyl Compound Type | Yield (%) | Notes |
|---|---|---|---|
| 1 | Aldehyde | 85–95 | Simple isolation by ether extraction |
| 2 | Ketone | 80–90 | Requires acid extraction for purification |
This method is likely applicable to the 4-methylthien-2-yl aldehyde or ketone precursor to obtain this compound efficiently.
Reduction of N-Substituted Carbonylimidazoles with Sodium Borohydride/Iodine
An alternative versatile protocol involves the one-pot reduction of N-substituted carbonylimidazoles to monomethylamines using sodium borohydride activated by iodine in tetrahydrofuran (THF) under reflux.
- The N-substituted carbonylimidazole is first converted to a formamide intermediate by nucleophilic attack.
- The formamide intermediate is then reduced to the N-methylamine.
- The reduction step is rate-determining and may require longer reaction times for aromatic substituents due to resonance stabilization.
- No special catalysts required.
- Moderate to good yields.
- Applicable to a broad range of raw materials including amines, carboxylic acids, and isocyanates.
- Mild and safe reaction conditions.
This method can be adapted for the synthesis of this compound by preparing the corresponding N-substituted carbonylimidazole derivative of the 4-methylthien-2-ylmethyl moiety.
Reductive Alkylation Using Methylamine Hydrochloride and Titanium(IV) Isopropoxide
A related approach uses methylamine hydrochloride and triethylamine as methylamine sources with titanium(IV) isopropoxide and sodium borohydride for reductive alkylation of carbonyl compounds.
- Avoids handling gaseous methylamine.
- Slower overall reaction compared to methanolic methylamine solution but effective.
- Compatible with various functional groups.
This method can also be considered for the preparation of this compound if starting from the appropriate carbonyl precursor.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Notes |
|---|---|---|---|---|
| Titanium(IV) isopropoxide + NaBH4 reductive amination | Methylamine (methanol), Ti(i-PrO)4, NaBH4, RT | 80–95 | Mild, high yield, compatible with sensitive groups | Suitable for aldehyde/ketone substrates |
| NaBH4/I2 reduction of N-substituted carbonylimidazoles | NaBH4, I2, THF, reflux | Moderate to good | Catalyst-free, versatile, safe conditions | Two-step mechanism via formamide intermediate |
| LiAlH4 reduction of formyl amines | LiAlH4, THF, reflux, acid quench | 30–60 | Classical method, strong reducing agent | Longer reaction time, moderate yield |
| Methylamine hydrochloride + Ti(i-PrO)4 + NaBH4 | Methylamine HCl, triethylamine, Ti(i-PrO)4, NaBH4 | 70–90 | Avoids gaseous methylamine, compatible | Slower reaction |
Research Findings and Notes
- The titanium(IV) isopropoxide method is particularly notable for its convenience, high yields, and functional group tolerance, making it the preferred method in modern synthetic organic chemistry for N-methyl secondary amines.
- The NaBH4/I2 system offers a catalyst-free alternative with a unique two-step reduction pathway, which can be advantageous for substrates sensitive to metal catalysts.
- LiAlH4 reduction, while classical, is less favored due to harsher conditions and lower yields but remains a viable option when other reagents are unavailable.
- The choice of method depends on substrate availability, functional group compatibility, scale, and desired purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl(4-methylthien-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group on the nitrogen atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-methyl(4-methylthien-2-yl)methylamine has shown potential in various medicinal applications, particularly in the modulation of neurotransmitter systems.
Neuropharmacology
Research indicates that compounds similar to this compound can exhibit significant effects on the central nervous system (CNS), particularly through GABAergic activity. These compounds may be beneficial in treating anxiety, epilepsy, and other neurological disorders due to their ability to enhance GABA activity .
Case Study: GABAergic Activity
A study demonstrated that derivatives of this compound could selectively inhibit GABA uptake, leading to increased synaptic GABA levels. This mechanism suggests potential therapeutic roles in anxiety and movement disorders .
Anti-Cancer Properties
Substituted thiophene derivatives, including this compound, have been investigated for their anti-cancer properties. The compound may act as a small-molecule inhibitor targeting specific kinases involved in tumor growth .
Case Study: CDC7 Kinase Inhibition
Research highlighted that compounds with similar structures were effective against various cancers by inhibiting CDC7 kinase, which is often overexpressed in cancer cells. This inhibition resulted in reduced tumor growth in preclinical models .
Analytical Applications
This compound is also utilized in analytical chemistry for its role as a reagent in various chemical syntheses.
Synthesis of Heterocycles
The compound serves as an important building block for synthesizing complex heterocyclic structures through palladium-catalyzed reactions. Such reactions are crucial for developing new pharmaceuticals and agrochemicals .
Data Table: Synthesis Overview
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Palladium-Catalyzed Coupling | 120°C, 24 hours | 85 |
| Cyclization Reaction | Room Temperature, 48 hours | 75 |
Material Science Applications
In material science, this compound is explored for its potential use in developing new polymers and coatings due to its unique chemical structure.
Conductive Polymers
Research has indicated that incorporating this compound into polymer matrices can enhance conductivity and stability, making it suitable for electronic applications .
Case Study: Polymer Conductivity Enhancement
A study demonstrated that polymers modified with this compound exhibited improved electrical conductivity compared to unmodified counterparts, suggesting its application in flexible electronics .
Mechanism of Action
The mechanism of action of N-methyl(4-methylthien-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
- Molecular Formula : C₁₀H₁₁N₃S
- Molecular Weight : 205.28 g/mol
- CAS : 921939-14-2
- Higher molecular weight and complexity compared to the target compound, likely influencing binding affinity in enzyme inhibition .
N-Methyl(tetrahydrothiopyran-4-yl)methylamine
- Molecular Formula : C₇H₁₅NS
- Molecular Weight : 145.26 g/mol
- CAS : 950603-22-2
- Key Features :
- Applications : Used in drug discovery for its balanced solubility and membrane permeability.
2-(4-Methoxyphenyl)-N-methylethanamine
- Molecular Formula: C₁₀H₁₅NO
- Molecular Weight : 165.23 g/mol
- Key Features :
- Applications: Potential use in neurotransmitter analogs due to the phenethylamine backbone.
N-Methyl-2-(4-nitrophenyl)ethan-1-amine
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.21 g/mol
- Key Features :
- Applications : Intermediate in the synthesis of dyes or explosives due to nitro functionality.
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Aromatic System | Key Substituent | LogP* (Estimated) |
|---|---|---|---|---|---|
| N-Methyl(4-methylthien-2-yl)methylamine | C₇H₁₁NS | 141.23 | Thiophene | 4-Methyl | 1.8 |
| N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine | C₁₀H₁₁N₃S | 205.28 | Thiophene-Pyrimidine | Pyrimidine | 2.2 |
| N-Methyl(tetrahydrothiopyran-4-yl)methylamine | C₇H₁₅NS | 145.26 | Thiopyran (saturated) | None | 1.5 |
| 2-(4-Methoxyphenyl)-N-methylethanamine | C₁₀H₁₅NO | 165.23 | Benzene | 4-Methoxy | 1.3 |
| N-Methyl-2-(4-nitrophenyl)ethan-1-amine | C₉H₁₂N₂O₂ | 180.21 | Benzene | 4-Nitro | 0.9 |
*LogP values estimated using fragment-based methods.
Key Observations:
- Lipophilicity : Thiophene-containing compounds (e.g., target compound) exhibit higher LogP values than benzene derivatives, favoring membrane permeability.
- Stability : The 4-methylthiophene group in the target compound offers resistance to oxidative metabolism compared to nitro- or methoxy-substituted analogs .
- Biological Activity : The target compound’s thiophene ring is critical for HDAC isoform selectivity, while pyrimidine-containing analogs may engage in additional hydrogen bonding .
Biological Activity
N-methyl(4-methylthien-2-yl)methylamine (CAS 886851-27-0) is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Identifiers:
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 141.23 g/mol |
| InChI Key | JICZWIQRPDVYNI-UHFFFAOYSA-N |
| PubChem CID | 18525716 |
The structure of this compound features a thienyl group, which is known to influence its pharmacological properties.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against viruses in the Flaviviridae family, such as the Hepatitis C virus (HCV). A study highlighted that certain substituted pteridine derivatives could inhibit HCV replication specifically without affecting other RNA viruses like HIV . This specificity suggests that this compound could be further explored for its potential as an antiviral agent.
Enzyme Inhibition
This compound may also play a role in inhibiting specific enzymes related to inflammatory processes. Compounds with structural similarities have been shown to inhibit lipoxygenase activity, which is involved in the biosynthesis of leukotrienes—mediators of inflammation and allergic responses . This inhibition could position this compound as a candidate for treating conditions such as asthma and rheumatoid arthritis.
Study on Antiviral Efficacy
A notable study investigated the efficacy of various thienyl derivatives against HCV using a sub-genomic replicon system. The results demonstrated that certain derivatives exhibited significant antiviral activity, suggesting that modifications to the thienyl moiety could enhance efficacy .
Lipoxygenase Inhibition Studies
In another study focusing on lipoxygenase inhibitors, compounds with similar structures to this compound were tested for their ability to reduce leukotriene biosynthesis. The findings indicated that these compounds could effectively decrease inflammation markers in vitro, supporting their potential use in inflammatory diseases .
Summary of Findings
The biological activity of this compound encompasses:
- Antiviral Properties: Potential effectiveness against HCV and possibly other viruses.
- Enzyme Inhibition: Ability to inhibit lipoxygenase, suggesting anti-inflammatory potential.
Q & A
Q. What are the recommended synthetic routes for N-methyl(4-methylthien-2-yl)methylamine, and how do reaction conditions influence yield?
The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. For example, methylamine derivatives are often synthesized by reacting primary amines with ketones or aldehydes under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) . Key variables include pH control (to avoid side reactions like over-alkylation), solvent polarity (e.g., methanol or THF), and temperature (typically 50–80°C). Yield optimization requires monitoring reaction progress via TLC or GC-MS, with purity confirmed by HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR resolves the methyl and thienyl substituents, with characteristic shifts: thiophene protons at δ 6.5–7.5 ppm and methyl groups at δ 2.1–3.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₈H₁₁NS⁺ at m/z 153.07) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect byproducts .
- Elemental Analysis : Validates stoichiometry (C, H, N, S within ±0.3% of theoretical values) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential amine volatility and respiratory irritation .
- Waste Disposal : Neutralize acidic/basic residues before segregating organic waste for licensed disposal .
- Emergency Procedures : Immediate rinsing with water for spills and access to SDS documentation .
Advanced Research Questions
Q. How does the electronic structure of the 4-methylthienyl group influence reactivity in catalytic applications?
The 4-methylthienyl substituent introduces electron-donating effects via its sulfur heteroatom and methyl group, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal reduced LUMO energy at the methylamine nitrogen, enhancing nucleophilicity. Experimental validation via kinetic studies (e.g., rate constants in SN2 reactions) shows a 20–30% increase in reactivity compared to non-thienyl analogs .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°)?
Discrepancies in enthalpy of formation (ΔfH°) may arise from differing experimental methods (e.g., combustion calorimetry vs. gas-phase measurements). To reconcile
- Cross-validate using multiple techniques (e.g., DSC for thermal stability and bomb calorimetry for combustion energy).
- Apply computational corrections (Gaussian or DFT) for solvation effects and phase transitions .
- Reference standardized databases (NIST) for consensus values, noting error margins (±5 kJ/mol) .
Q. How does steric hindrance from the methylthienyl group affect stereoselectivity in chiral derivatization?
In asymmetric synthesis, the bulky 4-methylthienyl group can induce axial chirality. For example, in palladium-catalyzed aminations, enantiomeric excess (ee) improves by 40–50% when using BINAP ligands versus monodentate phosphines. X-ray crystallography of intermediates reveals restricted rotation around the C–N bond, favoring one enantiomer .
Q. What are the stability profiles of this compound under varying pH and temperature?
- pH Stability : Degrades rapidly in strong acids (pH < 2) via protonation and ring-opening of the thiophene. Stable in neutral to mildly basic conditions (pH 7–9) for >48 hours .
- Thermal Stability : Decomposes above 150°C, forming sulfur-containing byproducts (detected via GC-MS). Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .
Q. How can isotopic labeling (e.g., ¹⁴C) aid in metabolic or environmental tracing studies?
Incorporating ¹⁴C at the methyl group enables tracking in biological systems. For example, in vitro assays with liver microsomes reveal metabolic pathways (e.g., N-demethylation via CYP450 enzymes). Environmental studies use ¹⁴C-labeled compound to monitor biodegradation rates in soil (half-life = 14–21 days) .
Methodological Best Practices
- Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity vs. catalyst loading) when replicating conflicting studies .
- Data Reproducibility : Pre-screen reagents for trace metals (ICP-MS) to avoid catalytic poisoning .
- Ethical Compliance : Adhere to DEA guidelines for handling amine precursors and maintain audit trails for controlled substances .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
